
Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate is an organic compound with the molecular formula C7H12N2O3S It is a derivative of propanoic acid and contains functional groups such as acetamido, amino, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate typically involves the reaction of ethyl acetoacetate with thiourea and acetic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, are employed
Properties
CAS No. |
91774-36-6 |
|---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-amino-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C7H12N2O3S/c1-3-12-7(11)5(6(8)13)9-4(2)10/h5H,3H2,1-2H3,(H2,8,13)(H,9,10) |
InChI Key |
NCWYXIVGRRBJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=S)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



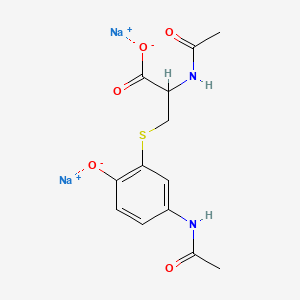
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

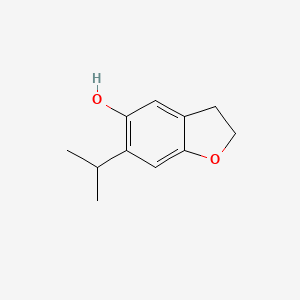
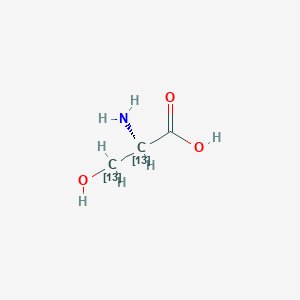
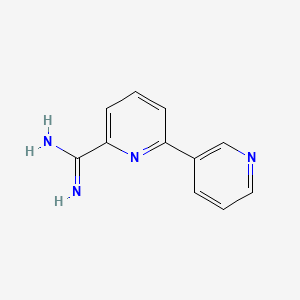
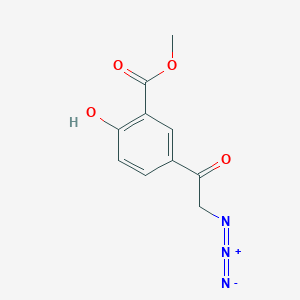
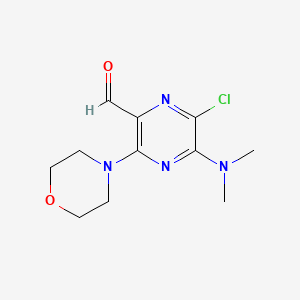
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
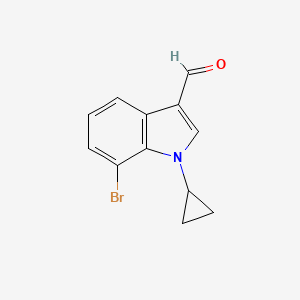
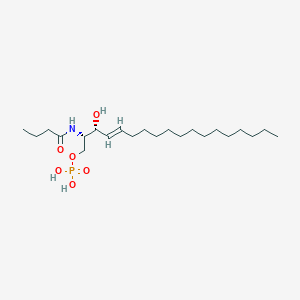
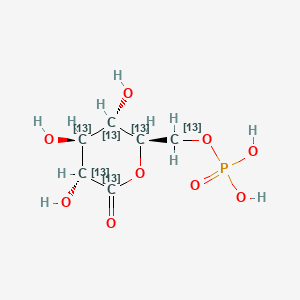
![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
